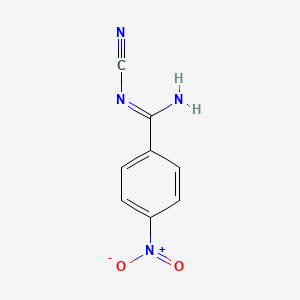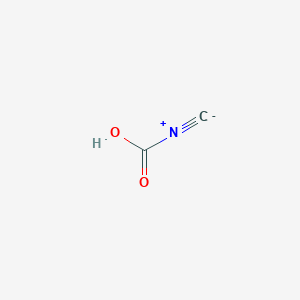![molecular formula C12H10N2O B14445134 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 75473-63-1](/img/structure/B14445134.png)
3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one: is a heterocyclic compound that belongs to the quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 1,2-diketones under acidic or basic conditions to form the quinoxaline ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can also influence the reaction outcome.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse biological and chemical properties .
Scientific Research Applications
Chemistry: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with unique optical and electronic properties .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial and fungal strains .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.
Benzo[f]quinoline: A related heterocyclic compound with similar structural features.
Dihydroisoquinoline: Another heterocyclic compound with comparable chemical properties.
Uniqueness: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
75473-63-1 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C12H10N2O/c15-11-7-10-12(14-6-5-13-10)9-4-2-1-3-8(9)11/h1-4,7,15H,5-6H2 |
InChI Key |
BUMNKQAFUTYUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3C(=CC2=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)

